molecular formula C14H18O2 B2974009 2-Methyl-3-(4-tert-butylphenyl)acrylic acid CAS No. 545393-77-9

2-Methyl-3-(4-tert-butylphenyl)acrylic acid

Cat. No.: B2974009
CAS No.: 545393-77-9
M. Wt: 218.296
InChI Key: UQVBTJBYQXKOIX-MDZDMXLPSA-N
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Description

2-Methyl-3-(4-tert-butylphenyl)acrylic acid is a high-purity organic compound of interest in chemical and materials science research. Its molecular structure features a sterically hindered acrylic acid backbone substituted with a 4-tert-butylphenyl group, a combination that suggests potential utility in the development of advanced polymers and functional materials. The tert-butyl moiety is known to influence the physical properties of molecules, such as increasing lipophilicity and altering crystal packing, which can be exploited in the design of specialty chemicals . As an acrylic acid derivative, this compound is likely investigated for its role as a monomer or building block in synthetic chemistry. Researchers may explore its use in creating novel polyacrylates with specific characteristics like tailored hydrophobicity, UV absorption, or thermal stability. The presence of the methyl group on the acrylic chain and the bulky tert-butyl group on the phenyl ring can significantly affect the compound's reactivity, polymerization kinetics, and the final properties of the resulting materials. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3,(H,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVBTJBYQXKOIX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-tert-butylphenyl)acrylic acid typically involves the reaction of 4-tert-butylbenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired acrylic acid derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(4-tert-butylphenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "2-Methyl-3-(4-tert-butylphenyl)acrylic acid" are not available within the provided search results, the information below highlights relevant applications and properties of related compounds, which can provide insights.

Synthesis Method
The synthesis method for 3-methoxy-2-aryl(methyl)acrylate compounds, a class to which this compound belongs, involves using phenylmethyl acetate with or without substituting groups as a raw material and carrying out formylation reaction at -20-100°C for 4-6 hours in a nitrogen atmosphere in the presence of Lewis acid in an aprotic solvent neutralized formylation reagent . The process includes dissociating with an organic base, hydrolyzing with hydrochloric acid, and stratifying, where the organic layer is an intermediate . Methylation reaction on the intermediate, benzyltriethylammonium chloride, a methylation reagent, and an inorganic base is then carried out at 20-100°C for 1-3 hours . After the reaction finishes, washing with water, desolventizing, and recrystallizing or distilling while depressurizing obtains the product .

Antimicrobial Applications
Acrylic acid ethyl ester derivatives have been evaluated as potential agents against several Mycobacterium species . Minimum inhibitory concentration assays indicated that certain esters exhibited greater in vitro activity against Mycobacterium smegmatis than rifampin, a current first-line anti-mycobacterial chemotherapeutic agent . One such acrylic ester was found to have a MIC value of 0.4 μg/mL against Mycobacterium tuberculosis .

Antioxidant Applications
Tert-butyl phenolic antioxidants (TBP-AOs) are employed to inhibit oxidation and function as stabilizers and protectants in a broad spectrum of consumer products . 2,6-di-tert-butylphenol derivatives have shown potential neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells and demonstrating beneficial outcomes in an in vivo rodent model of ischemic stroke, indicating low toxicity and promising therapeutic possibilities . Tert-butyl hydroquinone (TBHQ) mitigates oxidative stress and apoptosis in various cell types by enhancing antioxidant enzyme activities and activating the Nrf2 pathway, while also offering protective effects against arsenic toxicity, colorectal cancer metastasis, retinal oxidative damage, cartilage destruction in osteoarthritis, and metabolic issues . 2,4-di-tert-butylphenol exhibits a range of protective and therapeutic effects, including antioxidant properties, improved cognitive function in mice, inhibition of viral and bacterial activities, and anti-inflammatory and anticancer effects .

Fragrance Ingredient Safety Assessment
p-tert-butyl-α-methylhydrocinnamic aldehyde was applied to a 100–cm2 area on the backs of 3 human volunteers, and the applications were occluded with gauze dressings . After 6 h, the dressings were removed, and residual dose material was removed with cotton wool swabs moistened with ethanol .

Related Compounds
3-(4-(tert-Butyl)phenyl)acrylic acid is related to this compound .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-tert-butylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The phenyl ring and its substituents can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

3-(4-tert-Butylphenyl)-3-(2-chloropyridin-4-yl)-acrylic acid (10f)
  • Molecular Formula: C₁₇H₁₆ClNO₂
  • Melting Point : 176–177°C
  • Key Features: Incorporates a 2-chloropyridinyl group in addition to the tert-butylphenyl moiety. The yield (55%) suggests moderate synthetic efficiency compared to other derivatives .
2-Methyl-3-(3-methylphenyl)acrylic acid
  • Molecular Formula : C₁₁H₁₂O₂
  • Melting Point : ~48°C (321 K)
  • Key Features : A meta-methyl substituent instead of para-tert-butyl. The crystal structure reveals hydrogen-bonded dimers (O—H···O) forming an R₂²(8) motif, with π-π interactions between aromatic rings. The lower melting point compared to tert-butyl derivatives highlights the impact of substituent bulk on packing efficiency .
(2E)-3-(4-Methoxyphenyl)acrylic acid
  • Molecular Formula : C₁₀H₁₀O₃
  • Key Features : The methoxy group is electron-donating, enhancing UV absorption. Widely used in cosmetics for UV-B screening. Unlike the tert-butyl group, methoxy improves water solubility but reduces thermal stability .
Caffeic Acid (3,4-Dihydroxycinnamic acid)
  • Molecular Formula : C₉H₈O₄
  • Physical Properties : Yellow crystals with antioxidant activity. The 3,4-dihydroxy groups enable radical scavenging, a property absent in tert-butyl derivatives. Used in pharmacological research and nutraceuticals .

Physicochemical Properties and Substituent Effects

Table 1: Comparative Data for Selected Cinnamic Acid Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
2-Methyl-3-(4-tert-butylphenyl)acrylic acid 4-tert-butyl, α-methyl 218.29 N/A High lipophilicity, thermal stability
3-(4-tert-Butylphenyl)-3-(2-chloropyridin-4-yl)-acrylic acid 4-tert-butyl, 2-chloropyridinyl 313.77 176–177 Moderate yield (55%)
2-Methyl-3-(3-methylphenyl)acrylic acid 3-methyl, α-methyl 176.22 ~48 Hydrogen-bonded dimers, π-π interactions
Caffeic acid 3,4-dihydroxy 180.16 223–225 (decomposes) Antioxidant, UV-active
(2E)-3-(4-Methoxyphenyl)acrylic acid 4-methoxy 178.18 N/A UV-B screening, cosmetic use

Key Observations :

  • Melting Points : Bulky substituents (e.g., tert-butyl) increase melting points due to improved van der Waals interactions and crystal packing. For example, 10f (176–177°C) vs. the meta-methyl analogue (~48°C) .
  • Solubility : Electron-donating groups (e.g., methoxy) enhance water solubility, while tert-butyl groups increase lipophilicity.
  • Synthetic Yields : Substituent complexity affects yields. The tert-butyl-chloropyridine derivative (55% yield) contrasts with higher yields (e.g., 90%) for simpler methyl-substituted analogues .

Biological Activity

2-Methyl-3-(4-tert-butylphenyl)acrylic acid is an organic compound with notable biological activities and applications across various fields, including medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈O₂
  • Structure : Features a carboxylic acid group attached to a phenyl ring with a tert-butyl substituent, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially modulating their activities.
  • Hydrophobic Interactions : The phenyl ring with the tert-butyl group enhances hydrophobic interactions, influencing binding affinities and specificity towards various biological targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of acrylic acid derivatives, including this compound. Research indicates that similar compounds exhibit significant activity against various Mycobacterium species, including Mycobacterium tuberculosis. For instance, derivatives synthesized from acrylic acids showed promising minimum inhibitory concentration (MIC) values lower than those of established antibiotics like rifampin .

CompoundMIC (μg/mL)Activity Against
Acrylic Ester 200.4Mycobacterium tuberculosis
Rifampin1.0Mycobacterium tuberculosis

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of the tert-butyl group. Tert-butylphenolic antioxidants have been shown to mitigate oxidative stress by enhancing antioxidant enzyme activities and reducing lipid peroxidation in various cellular models . This suggests that this compound may exhibit similar protective effects.

Case Studies

  • Antimicrobial Efficacy :
    • A study synthesized novel acrylic acid derivatives and evaluated their efficacy against Mycobacterium smegmatis and Mycobacterium tuberculosis. The results indicated that certain derivatives had superior antimicrobial activity compared to traditional treatments, highlighting the potential of acrylic acid derivatives in developing new antimicrobials .
  • Oxidative Stress Mitigation :
    • Research on phenolic compounds demonstrated that those with tert-butyl substitutions significantly reduced oxidative damage in neuronal cells. This suggests that this compound could be further investigated for neuroprotective applications .

Safety and Sensitization

While exploring the biological activities, it is crucial to consider safety profiles. Studies have indicated that compounds related to this compound may cause skin sensitization in some cases. The local lymph node assay (LLNA) has been employed to assess sensitization potential, revealing varying degrees of reactivity among different acrylates .

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